4-{1-[(2,5-dimethylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine
Description
Properties
IUPAC Name |
[1-[(2,5-dimethylphenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS/c1-15-5-6-16(2)18(12-15)14-20-7-3-4-17(13-20)19(22)21-8-10-23-11-9-21/h5-6,12,17H,3-4,7-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLQPECNJIFMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCCC(C2)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{1-[(2,5-dimethylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound with significant potential in medicinal chemistry due to its structural features and biological activity. Its molecular formula is with a molecular weight of 332.5 g/mol. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C19H28N2OS |
| Molecular Weight | 332.5 g/mol |
| CAS Number | 2640842-32-4 |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the piperidine ring : Starting from appropriate precursors that introduce the necessary functional groups.
- Introduction of the thiomorpholine moiety : This can be achieved through cyclization reactions involving thioketones or thioamides.
- Final modifications : Adjustments to optimize yield and purity are often made using chromatographic techniques.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurological pathways. The piperidine and thiomorpholine rings may enhance binding affinity to these targets, potentially modulating their activity.
Pharmacological Studies
Research has shown that derivatives of piperidine compounds exhibit a range of biological activities:
- Antidepressant Activity : Compounds similar to this compound have been studied for their effects on neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition.
- Antimicrobial Properties : Certain analogs have demonstrated significant antibacterial and antifungal activities through mechanisms that disrupt cell membrane integrity or inhibit critical enzymatic pathways.
Case Studies
- Antidepressant Effects : A study involving piperidine derivatives showed that they could significantly reduce depressive-like behaviors in animal models, suggesting potential for treating major depressive disorder (MDD) .
- Antimicrobial Activity : Research on related compounds indicated potent antifungal activity against several strains of phytopathogenic fungi, highlighting the utility of these compounds in agricultural applications .
Comparative Biological Activity Table
Scientific Research Applications
The compound 4-{1-[(2,5-dimethylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and pharmacology, supported by relevant case studies and data.
Chemical Properties and Structure
Chemical Formula: C_{16}H_{22}N_{2}OS
Molecular Weight: 306.43 g/mol
IUPAC Name: this compound
The structure of the compound features a thiomorpholine ring, which is significant for its biological activity. The presence of the piperidine and dimethylphenyl moieties contributes to its pharmacological properties.
Antidepressant Activity
Recent studies have indicated that compounds similar to this compound exhibit antidepressant-like effects. For instance, derivatives of piperidine have been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
Anticancer Properties
Research has explored the potential anticancer effects of thiomorpholine derivatives. A study published in Molecules reported that certain thiomorpholine compounds demonstrated cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . This suggests that the compound may serve as a lead structure for developing novel anticancer agents.
Neuroprotective Effects
Thiomorpholines have been investigated for their neuroprotective properties. In vitro studies indicate that they can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .
Table 1: Summary of Research Findings
Synthesis and Optimization
The synthesis of this compound involves several key steps, including the formation of the piperidine core and subsequent introduction of the thiomorpholine moiety. Optimization of these synthetic routes can enhance yield and purity, which is crucial for further biological evaluation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 4-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine
Key Differences :
- Substituent Variation : The phenyl ring substituents differ (2,5-dimethylphenyl vs. 2-chloro-6-fluorophenyl), altering electronic and steric profiles.
- Molecular Weight : The chloro-fluoro analog has a higher molecular weight (356.9 g/mol) compared to the dimethylphenyl variant (estimated ~340–350 g/mol) due to halogen atoms .
- Synthetic Feasibility : Halogenated analogs may require specialized reagents (e.g., fluorinated intermediates), whereas dimethylphenyl derivatives could be synthesized via simpler alkylation routes .
Piperidine-Thiomorpholine Hybrids in Antimicrobial Research
Ethyl 4-hydroxy-2,6-diphenyl-1-(2-thiomorpholinopropanoyl)-1,2,5,6-tetrahydropyridine-3-carboxylate () shares the thiomorpholine moiety but incorporates additional aromatic and ester groups.
- Conformational Analysis : The thiomorpholine ring adopts a chair conformation, while the tetrahydropyridine ring exhibits a distorted envelope conformation, influencing molecular interactions .
- Synthetic Route: Both compounds utilize thiomorpholine in nucleophilic substitution reactions, though the target compound lacks the bromopropanoyl intermediate used in ’s synthesis .
Piperazine-Based Compounds
Compounds like 1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(2,5-dimethylphenyl)piperazine () differ in their core structure (piperazine vs. piperidine-thiomorpholine) but share aromatic substituents.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Synthesis Yield (%) |
|---|---|---|---|---|---|
| 4-{1-[(2,5-Dimethylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine (Target) | C₁₉H₂₆N₂OS (estimated) | ~340–350 | 2,5-Dimethylphenyl, thiomorpholine | Not reported | Not reported |
| 4-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine | C₁₇H₂₂ClFN₂OS | 356.9 | 2-Chloro-6-fluorophenyl, thiomorpholine | Not reported | Not reported |
| Ethyl 4-hydroxy-2,6-diphenyl-1-(2-thiomorpholinopropanoyl)-1,2,5,6-tetrahydropyridine-3-carboxylate | C₂₈H₃₀N₂O₃S | 486.6 | Thiomorpholine, tetrahydropyridine | Not reported | High (crystallized) |
| 1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(2,5-dimethylphenyl)piperazine | C₃₁H₃₆N₂O | 468.6 | Piperazine, 2,5-dimethylphenyl | 61.2–106.3 | 46–90 |
Research Findings and Implications
- Synthetic Challenges : The absence of reported melting points or yields for the target compound underscores the need for further experimental characterization to benchmark against established analogs .
Preparation Methods
Alkylation of Piperidine-3-carboxylic Acid
The piperidine nitrogen is alkylated using 2,5-dimethylbenzyl bromide under basic conditions. A mixture of piperidine-3-carboxylic acid (1.0 equiv) and potassium carbonate (2.5 equiv) in anhydrous dimethylformamide (DMF) is stirred at 0°C. 2,5-Dimethylbenzyl bromide (1.2 equiv) is added dropwise, followed by heating to 60°C for 12 hours. The product, 1-[(2,5-dimethylphenyl)methyl]piperidine-3-carboxylic acid, is isolated via aqueous workup (yield: 78–85%).
Activation of the Carboxylic Acid
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. 1-[(2,5-dimethylphenyl)methyl]piperidine-3-carboxylic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in dichloromethane (DCM) for 4 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale yellow oil (quantitative yield).
Coupling with Thiomorpholine
The acyl chloride is reacted with thiomorpholine in the presence of a base to form the final product. A solution of the acyl chloride (1.0 equiv) in DCM is cooled to 0°C, and thiomorpholine (1.5 equiv) is added slowly. Triethylamine (2.0 equiv) is introduced to scavenge HCl, and the reaction is stirred at room temperature for 6 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound as a white solid (yield: 65–72%).
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
The alkylation step achieves optimal yields in polar aprotic solvents like DMF or acetonitrile, which stabilize the transition state by solvating the bromide leaving group. Elevated temperatures (60–80°C) accelerate the SN2 mechanism but may promote side reactions such as Hofmann elimination if excess base is present.
Catalytic Enhancements
Incorporating catalytic amounts of sodium iodide (0.1 equiv) during alkylation facilitates halide exchange, converting the benzyl bromide to the more reactive benzyl iodide in situ, thereby improving reaction kinetics. For the acylation step, microwave-assisted synthesis at 100°C reduces reaction time from 6 hours to 30 minutes while maintaining yields above 70%.
Byproduct Mitigation
The primary byproduct, 1-[(2,5-dimethylphenyl)methyl]piperidine-3-carboxylic acid dimer, forms via intermolecular esterification during the acyl chloride activation. This is minimized by using excess SOCl₂ and rigorous exclusion of moisture.
Analytical Characterization
The final product is characterized using:
-
Nuclear Magnetic Resonance (NMR) :
-
High-Resolution Mass Spectrometry (HRMS) :
Data Tables
Table 1. Physicochemical Properties of this compound
Table 2. Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | K₂CO₃, DMF, 60°C, 12 h | 78–85 |
| Acyl Chloride Form. | SOCl₂, DCM, reflux, 4 h | >95 |
| Coupling | Thiomorpholine, Et₃N, DCM, rt | 65–72 |
Challenges and Alternative Approaches
Q & A
Q. Methodological Optimization :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution efficiency during alkylation .
- Catalysis : Employ Pd-based catalysts for Suzuki-Miyaura coupling if aromatic substituents require modification .
- Reaction Monitoring : Track progress via TLC or HPLC to minimize side products .
Which analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?
Basic Research Focus
Key techniques include:
- 1H NMR Spectroscopy : Resolve complex splitting patterns using high-field instruments (600 MHz). For example, δ 2.49–2.75 ppm may correspond to thiomorpholine and piperidine protons, while aromatic protons appear at δ 7.42–8.20 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
- X-ray Crystallography : Resolve stereochemistry for crystalline derivatives .
Q. Data Interpretation Tips :
- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to validate assignments .
- Use COSY and HSQC to resolve overlapping signals in crowded regions .
How can researchers resolve contradictions between theoretical and experimental spectral data for this compound?
Advanced Research Focus
Contradictions often arise from:
- Conformational Flexibility : Dynamic interconversion of piperidine/thiomorpholine rings may broaden signals. Use variable-temperature NMR to stabilize conformers .
- Solvent Effects : Deuterated DMSO or CDCl3 can alter chemical shifts; replicate conditions from literature (e.g., EP 3 858 835 A1) for direct comparison .
- Impurity Interference : Employ preparative HPLC to isolate pure fractions before analysis .
Case Study :
In EP 3 858 835 A1, δ 2.68–2.75 ppm signals were initially misassigned to piperidine protons but later attributed to thiomorpholine after 2D NMR analysis .
What strategies are recommended for evaluating the biological activity of this compound, particularly in neurological targets?
Q. Advanced Research Focus
- Target Selection : Prioritize serotonin transporters (SERT) or σ receptors due to structural similarities to 2,5-dimethoxyphenylpiperidine SSRIs .
- In Vitro Assays :
- Radioligand Binding : Use [3H]citalopram for SERT affinity screening .
- Functional Assays : Measure cAMP inhibition in HEK293 cells expressing target receptors.
- SAR Development : Modify the 2,5-dimethylphenyl group to assess steric/electronic effects on activity. For example, replacing methyl with trifluoromethyl may enhance binding .
How can researchers address low yield during the final coupling step of the synthesis?
Advanced Research Focus
Low yields may stem from:
- Steric Hindrance : Introduce bulky protecting groups (e.g., Boc) on the piperidine nitrogen to improve reaction efficiency .
- Side Reactions : Add scavengers (e.g., molecular sieves) to sequester reactive byproducts like HCl during amidation .
- Temperature Control : Reflux in pyridine (as in analogous syntheses) to accelerate coupling while minimizing degradation .
Q. Yield Optimization Table :
| Parameter | Baseline | Optimized | Improvement Strategy |
|---|---|---|---|
| Solvent | THF | DMF | Higher polarity for activation |
| Catalyst | None | HATU | Enhanced coupling efficiency |
| Temperature | RT | 60°C | Accelerate reaction kinetics |
What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using logP and polar surface area calculations.
- Docking Studies : Use AutoDock Vina to model interactions with SERT (PDB: 5I71) .
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 interactions, and toxicity.
Q. Key Prediction Metrics :
- logP : ~3.5 (optimal for CNS penetration) .
- PSA : <70 Ų (favorable for membrane permeability) .
How should researchers approach polymorph screening for this compound, and what implications do different forms have?
Q. Advanced Research Focus
- Screening Methods :
- Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
